Cas no 2034222-85-8 (1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide)
![1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034222-85-8x500.png)
1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- OIQSAFXYKYQUAD-SHTZXODSSA-N
- 1H-Pyrazole-4-carboxamide, 1,3,5-trimethyl-N-[trans-4-(2-pyridinyloxy)cyclohexyl]-
- 1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide
-
- インチ: 1S/C18H24N4O2/c1-12-17(13(2)22(3)21-12)18(23)20-14-7-9-15(10-8-14)24-16-6-4-5-11-19-16/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,23)/t14-,15-
- InChIKey: OIQSAFXYKYQUAD-SHTZXODSSA-N
- ほほえんだ: N1(C)C(C)=C(C(N[C@@H]2CC[C@@H](OC3=NC=CC=C3)CC2)=O)C(C)=N1
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 485.2±45.0 °C(Predicted)
- 酸性度係数(pKa): 14.31±0.40(Predicted)
1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6483-0363-4mg |
1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide |
2034222-85-8 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6483-0363-10mg |
1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide |
2034222-85-8 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6483-0363-15mg |
1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide |
2034222-85-8 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6483-0363-2μmol |
1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide |
2034222-85-8 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6483-0363-5μmol |
1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide |
2034222-85-8 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6483-0363-20μmol |
1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide |
2034222-85-8 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6483-0363-1mg |
1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide |
2034222-85-8 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6483-0363-2mg |
1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide |
2034222-85-8 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6483-0363-20mg |
1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide |
2034222-85-8 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6483-0363-30mg |
1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide |
2034222-85-8 | 30mg |
$119.0 | 2023-09-08 |
1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamideに関する追加情報
1,3,5-Trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide
The compound 1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide (CAS No: 2034222-85-8) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and agrochemicals. This compound belongs to the class of carboxamides and features a complex structure that combines pyrazole and pyridine moieties with a cyclohexyl group. The molecule's unique architecture makes it a promising candidate for various applications, particularly in drug discovery and pest control.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The trimethyl substitution pattern on the pyrazole ring enhances the molecule's stability and bioavailability, making it suitable for oral administration. Additionally, the pyridin-2-yloxy group attached to the cyclohexyl moiety introduces electronic and steric effects that can influence the compound's pharmacokinetic properties.
One of the most notable advancements in this area involves the use of cyclohexyl groups as linkers in drug design. These groups provide flexibility and improve the molecule's ability to penetrate cellular membranes. The stereochemistry of the (1r,4r) configuration in the cyclohexane ring has been shown to play a critical role in determining the compound's biological activity. Researchers have demonstrated that this specific stereochemistry enhances binding affinity to target proteins, leading to improved therapeutic efficacy.
The synthesis of 1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the pyrazole core, followed by selective alkylation and cyclization reactions to introduce the cyclohexyl group. The final step involves amide bond formation using advanced coupling reagents such as HATU or EDCI.
In terms of applications, this compound has shown remarkable potential as an insecticide and fungicide in agricultural settings. Its ability to inhibit key enzymes involved in insect metabolism makes it an effective pest control agent with minimal environmental impact. Furthermore, preliminary studies suggest that this compound could be developed into a selective kinase inhibitor, offering new avenues for treating various diseases such as cancer and inflammatory disorders.
Recent research has also focused on optimizing the synthesis pathway of this compound to improve yield and reduce production costs. Green chemistry approaches, including the use of biocatalysts and solvent-free conditions, have been explored to enhance sustainability. These efforts align with global initiatives to develop eco-friendly chemical processes while maintaining high standards of product quality.
The biological evaluation of 1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide has revealed its potent activity against several model systems. In vitro assays have demonstrated its ability to inhibit protein kinases such as CDK2 and Aurora A/B with high specificity. Additionally, animal studies have shown that this compound exhibits excellent pharmacokinetic properties, including good absorption and prolonged half-life.
Despite its promising attributes, further research is required to fully understand the mechanisms underlying its biological activity and toxicity profile. Ongoing studies aim to elucidate the molecular interactions between this compound and its target proteins using techniques such as X-ray crystallography and molecular dynamics simulations.
In conclusion, 1,3,5-trimethyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1H-pyrazole-4-carboxamide represents a cutting-edge advancement in organic synthesis with wide-ranging applications in medicine and agriculture. Its unique structure and favorable pharmacokinetic properties make it a valuable asset for future drug development programs.
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